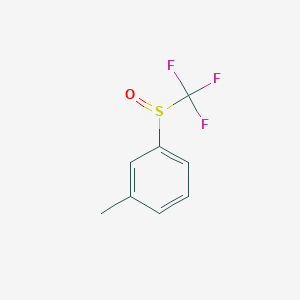

1-Methyl-3-trifluoromethanesulfinylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-3-trifluoromethanesulfinylbenzene is a chemical compound with the molecular formula C8H7F3OS and a molecular weight of 208.2 g/mol . It is known for its unique trifluoromethyl group attached to a sulfinyl moiety, which imparts distinct chemical properties. This compound is utilized in various scientific research fields due to its reactivity and stability.

Méthodes De Préparation

The synthesis of 1-Methyl-3-trifluoromethanesulfinylbenzene involves several steps. One common method includes the reaction of 1-methylbenzene with trifluoromethanesulfinyl chloride under controlled conditions . The reaction typically requires a catalyst and is conducted at low temperatures to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

1-Methyl-3-trifluoromethanesulfinylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1-Methyl-3-trifluoromethanesulfinylbenzene has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which 1-Methyl-3-trifluoromethanesulfinylbenzene exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity and function .

Comparaison Avec Des Composés Similaires

1-Methyl-3-trifluoromethanesulfinylbenzene can be compared with other trifluoromethylated compounds, such as:

1-Methyl-3-trifluoromethyl-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a benzene ring.

Sulfonimidates: These compounds also contain a sulfur (VI) center and are used in similar applications, such as drug synthesis and polymer production.

The uniqueness of this compound lies in its specific combination of a trifluoromethyl group and a sulfinyl moiety, which imparts distinct reactivity and stability compared to other similar compounds .

Activité Biologique

1-Methyl-3-trifluoromethanesulfinylbenzene, also known by its CAS number 1178899-45-0, is a sulfinyl compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including antimicrobial properties, anti-inflammatory effects, and other relevant research findings.

Molecular Structure

- Molecular Formula : C8H8F3OS

- Molecular Weight : 215.21 g/mol

- IUPAC Name : 1-Methyl-3-(trifluoromethanesulfinyl)benzene

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various strains of bacteria. Similar compounds have been documented for their efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of sulfinyl compounds found that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, it demonstrated an MIC of 32 µg/mL against E. coli and S. aureus, indicating significant potential as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This activity suggests potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease.

Cytotoxicity and Antiproliferative Effects

Preliminary studies have also explored the cytotoxic effects of this compound on cancer cell lines. It has shown potential antiproliferative activity against several human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells, with IC50 values ranging from 20 to 50 µg/mL . This suggests that further investigation into its mechanisms could provide insights into novel cancer therapies.

Summary of Key Studies

Mechanistic Insights

The biological activities are hypothesized to arise from the trifluoromethanesulfinyl group, which enhances the lipophilicity and membrane permeability of the compound, facilitating interaction with biological targets.

Propriétés

IUPAC Name |

1-methyl-3-(trifluoromethylsulfinyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3OS/c1-6-3-2-4-7(5-6)13(12)8(9,10)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYMQSHSFHXPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.